
4-Iodopyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodopyrimidine-2-carbonitrile is a chemical compound characterized by the presence of an iodine atom and a cyano group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodopyrimidine-2-carbonitrile can be synthesized through several methods. One common approach involves the iodination of pyrimidine-2-carbonitrile using iodine in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The cyano group can be reduced to form amines or amides.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used, typically in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Amines or amides.
Substitution: Alkylated or arylated pyrimidines.
Applications De Recherche Scientifique
4-Iodopyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Iodopyrimidine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the chemical modifications made to the compound.
Comparaison Avec Des Composés Similaires
2-Iodopyrimidine
5-Iodopyrimidine
2-Iodopyridine-4-carbonitrile
Propriétés
Formule moléculaire |
C5H2IN3 |
|---|---|
Poids moléculaire |
230.99 g/mol |
Nom IUPAC |
4-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-4-1-2-8-5(3-7)9-4/h1-2H |
Clé InChI |
VAFAVXJCFSGNKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


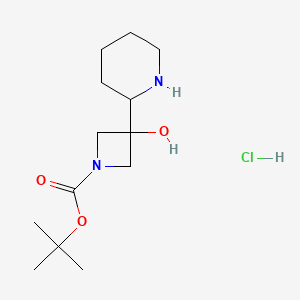
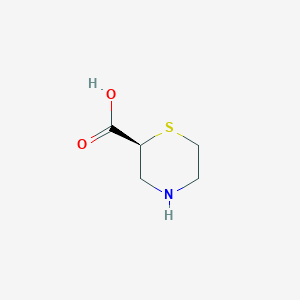
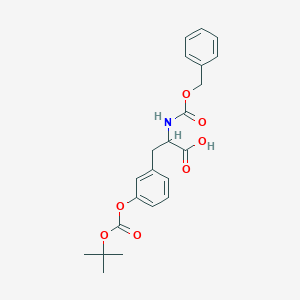
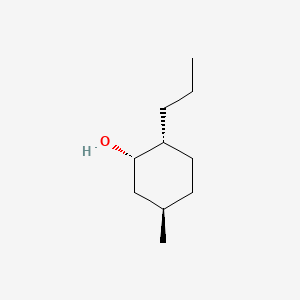


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)
![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
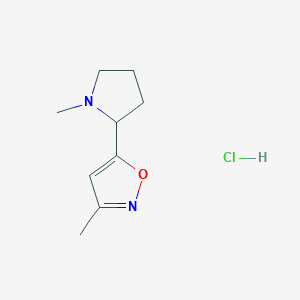
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)

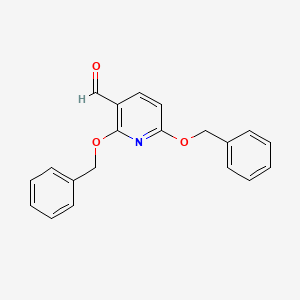
![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)

